molecular formula C20H18FN5O2 B2940487 N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-77-2

N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2940487
CAS RN: 946229-77-2
M. Wt: 379.395
InChI Key: GLJFKAAQDBMBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Triazoles have been shown to have significant biological and pharmacological properties, making them of great interest in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of the larger family of click reactions, which are characterized by their efficiency and reliability .


Molecular Structure Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . This structural versatility allows for the construction of a wide variety of bioactive molecules .


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions due to their unique structure. They can act as ligands for metals, undergo N-alkylation and N-acylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They have the ability to engage in hydrogen bonding, and their nitrogen atoms can participate in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility .

Scientific Research Applications

Pharmaceutical Research

Imidazo[2,1-c][1,2,4]triazine derivatives have been explored for their potential in pharmaceutical research. They may serve as scaffolds for developing new medications with anti-HIV , antimicrobial , and anticancer properties .

Agricultural Fungicides

Some imidazo[2,1-c][1,2,4]triazine derivatives have been synthesized for use as agricultural fungicides. These compounds could help protect crops from fungal diseases and improve agricultural yield .

Safety and Hazards

While many triazole derivatives have therapeutic applications, some may also have adverse effects such as hepatotoxicity and hormonal problems . Therefore, careful consideration and testing are necessary when developing new triazole-based drugs .

Future Directions

The future of triazole research looks promising, with many potential applications in medicinal chemistry, agrochemistry, materials sciences, and organic catalysts . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-13-2-8-16(9-3-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFKAAQDBMBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.